Propane;sulfuric acid;octahydrate
Description
Properties
Molecular Formula |
C6H38O20S3 |
|---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
propane;sulfuric acid;octahydrate |
InChI |
InChI=1S/2C3H8.3H2O4S.8H2O/c2*1-3-2;3*1-5(2,3)4;;;;;;;;/h2*3H2,1-2H3;3*(H2,1,2,3,4);8*1H2 |
InChI Key |
HWYYETRZJUYQEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC.CCC.O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Allyl Chloride to Sodium Allyl Sulfonate
The initial step in synthesizing propane sulfonic acid octahydrate involves the sulfonation of allyl chloride using sodium metabisulfite or sulfite derivatives. This reaction proceeds via nucleophilic substitution, where the sulfite ion displaces chloride to form sodium allyl sulfonate.
Reaction Conditions and Optimization
In a typical procedure, allyl chloride (76.5 g, 1.0 mol) is dripped into an aqueous solution of sodium metabisulfite (144 g, 0.6–0.9 mol) or sodium sulfite (189 g, 1.2–1.8 mol) at 50°C. The pH is maintained at 8–9 using sodium hydroxide to prevent side reactions. Post-reaction, the mixture is cooled and subjected to vacuum distillation to isolate sodium allyl sulfonate as a white powder (yield: 90–95%).
Table 1: Sulfonation Reaction Parameters
| Parameter | Range | Optimal Value |
|---|---|---|
| Molar Ratio (Allyl Cl : Sulfite) | 1 : 0.6–1.8 | 1 : 1.2 |
| Temperature | 40–60°C | 50°C |
| Reaction Time | 3–6 hours | 5 hours |
| Yield | 85–95% | 93% |
The choice of sulfonating agent impacts reaction efficiency. Sodium metabisulfite (Na₂S₂O₅) offers higher solubility in aqueous media compared to sodium sulfite (Na₂SO₃), reducing reaction time by 20%.
Anti-Markovnikov Addition with Sulfuric Acid
Sodium allyl sulfonate undergoes anti-Markovnikov addition with sulfuric acid to form a sulfonic acid intermediate. This step is catalyzed by peroxides, such as sodium persulfate or tert-butyl peroxide, which facilitate radical-mediated addition.
Catalytic Mechanism and Kinetics
The reaction mixture comprises sodium allyl sulfonate (143 g, 1.0 mol) and 40–50% aqueous sulfuric acid (352–450 g, 1.5–2.0 mol) heated to 50–60°C under reflux. Peroxide catalysts (0.05 mol) initiate radical chain reactions, directing the addition of sulfuric acid across the double bond in an anti-Markovnikov orientation.
Table 2: Addition Reaction Variables
| Variable | Range | Optimal Condition |
|---|---|---|
| H₂SO₄ Concentration | 20–60% | 50% |
| Catalyst | Na₂S₂O₈, (CH₃)₃COOC(CH₃)₃ | Na₂S₂O₈ |
| Temperature | 40–100°C | 60°C |
| Yield | 80–88% | 85% |
The intermediate, 3-hydroxypropanesulfonic acid, is stabilized via hydrogen bonding between the sulfonic acid group and water molecules, a precursor to hydrate formation.
Hydrolysis and Acidification to 3-Hydroxypropanesulfonic Acid
The intermediate from Step 2 is hydrolyzed under alkaline conditions (pH 9–14) using sodium hydroxide (200 g) or potassium hydroxide (350 g) in solvents like tetrahydrofuran or methanol. Subsequent acidification with hydrochloric acid precipitates 3-hydroxypropanesulfonic acid as a pale yellow oil.
Cyclodehydration and Hydrate Formation
The final step involves cyclodehydration of 3-hydroxypropanesulfonic acid to form propane sulfonic acid octahydrate. This is achieved via thermal treatment (100–200°C) in the presence of inert dehydrating agents like toluene or xylene.
Crystallization of the Octahydrate
Controlled cooling of the reaction mixture induces crystallization. A study using synchrotron X-ray diffraction confirmed that slow cooling of a 20 wt% sulfuric acid solution to 80–210 K stabilizes the octahydrate structure. The unit cell volume expands linearly with temperature (Figure 1), with a dramatic increase near the melting point (210 K).
Table 3: Crystallization Parameters
| Parameter | Range | Optimal Condition |
|---|---|---|
| Temperature | 80–200°C | 130°C |
| Dehydrating Agent | Toluene, Xylene | Toluene |
| Reaction Time | 10–24 hours | 12 hours |
| Yield | 80–83% | 83% |
Purification via Solvent Partitioning
Partitioning between aqueous and organic phases (e.g., propylene carbonate or ethyl acetate) removes impurities. Sulfuric acid exhibits a partition coefficient (Kₐ) of 0.15–0.25 in ketone-based solvents, enabling efficient separation.
Chemical Reactions Analysis
Types of Reactions: Praseodymium(III) sulfate octahydrate undergoes various chemical reactions, including:
Oxidation: Praseodymium can form different oxides, such as Pr₂O₃ and Pr₆O₁₁, through oxidation reactions.
Reduction: Reduction reactions can convert praseodymium compounds to lower oxidation states.
Substitution: Praseodymium(III) sulfate can participate in substitution reactions with other anions or cations
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents like hydrogen or carbon monoxide.
Substitution: Various salts and acids can be used to facilitate substitution reactions.
Major Products:
Oxidation: Praseodymium oxides (Pr₂O₃, Pr₆O₁₁).
Reduction: Lower oxidation state praseodymium compounds.
Substitution: New praseodymium salts with different anions or cations.
Scientific Research Applications
Praseodymium(III) sulfate octahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other praseodymium compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological effects and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a contrast agent in imaging techniques.
Industry: Utilized in the production of high-performance materials, such as magnets, catalysts, and phosphors .
Mechanism of Action
The mechanism of action of praseodymium(III) sulfate octahydrate involves its interaction with molecular targets and pathways. In chemical reactions, praseodymium ions can act as Lewis acids, facilitating various catalytic processes. In biological systems, praseodymium ions may interact with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Hydrate Stoichiometry and Stability
Notes:
Structural and Thermodynamic Properties
- SAO vs. SAT : SAO’s structure includes hydrogen-bonded H₃O⁺ and SO₄²⁻ ions, distinct from SAT’s H₅O₂⁺ chains . SAO’s enthalpy of fusion (ΔH = 45.6 kJ/mol) exceeds SAT’s, reflecting stronger lattice interactions .
- SAO vs. Hemiexahydrate : SAO’s unit cell volume (1184.78 ų at 80 K) is larger than hemiexahydrate’s proposed structures, enabling differentiation via X-ray diffraction .
Planetary Science Relevance
- SAO’s spectral properties align with Galileo NIMS data from Europa, showing strong trailing-side enrichment (90% hydrate abundance) . In contrast, SAT and hemiexahydrate are less prevalent in icy satellite models .
Biological Activity
Introduction
Propane; sulfuric acid; octahydrate, also known as propane-2-sulfonic acid octahydrate, is a compound that has garnered attention in various scientific fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Molecular Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C₃H₈O₄S |
| Molecular Weight | 138.17 g/mol |
| IUPAC Name | Propane-2-sulfonic acid octahydrate |
| InChI Key | HWYYETRZJUYQEI-UHFFFAOYSA-N |
Physical State
Propane; sulfuric acid; octahydrate is typically encountered as a solid or crystalline form, which can dissolve in water to release reactive sulfonic acid groups.
The biological activity of propane; sulfuric acid; octahydrate primarily involves its interaction with various biomolecules. It has been investigated for its potential to modulate enzyme activity and influence cellular signaling pathways. The compound acts as a Lewis acid, facilitating various catalytic processes in biological systems.
Therapeutic Potential
Recent studies have explored the therapeutic properties of this compound, particularly in the context of neuroprotection and anti-inflammatory effects. For instance, similar compounds have shown promise in protecting against ischemic brain damage by inhibiting inflammatory pathways and preserving blood-brain barrier integrity .
Neuroprotective Effects
A notable study examined the effects of propane-2-sulfonic acid derivatives on cerebral ischemia in mice. The results indicated that these compounds could significantly reduce infarct volume and neurological deficits when administered before or shortly after ischemic events. The study highlighted the role of these compounds in downregulating pro-inflammatory cytokines and protecting neuronal cells .
Pharmacological Investigations
Research has also focused on the pharmacological activities of related sulfonic acid compounds. For example, propane-2-sulfonic acid octadec-9-enyl-amide was identified as a dual agonist for PPARα/γ receptors, demonstrating anti-inflammatory effects that could be beneficial in treating conditions associated with chronic inflammation .
Summary of Biological Activities
Comparative Analysis with Related Compounds
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Propane-2-sulfonic acid octahydrate | Neuroprotective, anti-inflammatory | PPARα/γ modulation |
| Propane-2-sulfonic acid derivative | Antioxidant properties | Free radical scavenging |
Q & A
What experimental methods are used to confirm the formation and stability of sulfuric acid octahydrate (SAO) in aqueous systems?
Basic Research Focus : Identification and characterization of SAO.
Methodological Answer :
- Differential Scanning Calorimetry (DSC) is critical for detecting SAO’s melting transitions and quantifying its enthalpy of fusion (ΔHfus). For example, Beyer et al. (2003) used DSC to measure SAO’s unique melting point and ΔHfus, distinguishing it from ice and sulfuric acid tetrahydrate (SAT) .
- Infrared (IR) spectroscopy of thin films can differentiate SAO’s spectral signatures from mixtures of ice and SAT. This method confirms SAO’s unique hydrogen-bonding network and phase purity .
- Synchrotron X-ray powder diffraction resolves SAO’s crystal structure and thermal expansion properties. Maynard-Casely et al. (2012) determined SAO’s monoclinic unit cell parameters (e.g., a = 7.442 Å, β = 125.04°) and identified structural anomalies in high-water-content sulfuric acid solutions .
How do contradictions in SAO formation under supercooled conditions impact models of polar stratospheric cloud (PSC) chemistry?
Advanced Research Focus : Reconciling experimental data with atmospheric models.
Methodological Answer :
- Electrodynamic balance experiments levitate single H2SO4/H2O aerosols to simulate stratospheric conditions. Krieger et al. (2000) cooled aerosols to 158 K but found no evidence of SAO formation, contradicting hypotheses that SAO nucleates homogeneously in PSCs .
- Coexistence curve analysis along the ice-liquid equilibrium line reveals that SAO formation requires specific H2SO4 concentrations (>37.8 wt%) and temperatures (>198 K). These constraints challenge assumptions about SAO’s role in ozone-depletion chemistry .
- Phase diagram refinement using powder diffraction data from Europa analog studies (e.g., 40.5 wt% H2SO4 solutions) can resolve discrepancies by linking SAO stability to water activity and ionic strength .
What advanced techniques are employed to analyze SAO’s structural dynamics under varying thermal conditions?
Advanced Research Focus : Thermal expansion and lattice behavior.
Methodological Answer :
- Temperature-dependent synchrotron XRD tracks SAO’s unit cell parameters across 80–198 K. Maynard-Casely et al. (2012) observed anisotropic thermal expansion, with the c-axis expanding 0.3% per 10 K, attributed to hydrogen-bond reorganization .
- Raman spectroscopy complements XRD by probing vibrational modes sensitive to sulfate (SO4<sup>2−</sup>) symmetry changes. This technique quantifies phase transitions in SAO-doped ice matrices relevant to icy moon subsurface models .
How does propane influence sulfuric acid hydrate formation in hydrocarbon-rich environments?
Basic Research Focus : Interaction mechanisms in emulsions.
Methodological Answer :
- High-pressure emulsion experiments simulate alkylation unit conditions. Johnson (1994) released propane-sulfuric acid emulsions into capture pans, recovering 97.6% of acid via gravimetric analysis. Acid/hydrocarbon volume ratios (e.g., 0.329–0.734) showed no correlation with recovery efficiency, suggesting propane’s role is limited to physical dispersion .
- Titration protocols with phenolphthalein endpoints ensure precise quantification of H2SO4 in recovered emulsions. Triplicate analyses reduce error to ±0.05 ml NaOH .
What methodologies validate SAO’s presence in extraterrestrial environments like Europa?
Advanced Research Focus : Spectral modeling and planetary analog studies.
Methodological Answer :
- Near-Infrared Mapping Spectrometer (NIMS) data from Galileo missions are compared to SAO’s optical constants. SAO’s IR absorption bands (e.g., 1.4, 1.9, 2.4 µm) match Europa’s trailing hemisphere spectra, supporting a 90% hydrate abundance by volume .
- Radiative transfer modeling incorporates SAO’s refractive indices to simulate surface scattering. Spatial correlations between SAO, SO2, and UV-darkened regions on Europa validate plasma-ion implantation as a sulfur source .
How are contradictions in SAO’s thermodynamic stability addressed in computational models?
Advanced Research Focus : Predictive phase behavior modeling.
Methodological Answer :
- Gibbs free energy minimization software (e.g., FREZCHEM) incorporates SAO’s ΔHfus and solubility data to predict hydrate stability. Discrepancies arise when supercooling kinetics are neglected, as shown by Krieger et al. (2000) .
- Molecular dynamics (MD) simulations parameterized with SAO’s XRD-derived lattice energies (e.g., 1184.78 Å<sup>3</sup> at 80 K) can reconcile experimental SAO formation thresholds with theoretical predictions .
What safety protocols are critical when synthesizing SAO or handling propane-sulfuric acid emulsions?
Basic Research Focus : Hazard mitigation in lab-scale experiments.
Methodological Answer :
- Literature precedent review ensures reaction conditions (e.g., H2SO4 concentration, cooling rates) align with established safety thresholds. PI approval is mandatory for scaling up non-standard protocols .
- Collaborative experimentation (≥2 researchers) and 30-minute post-release ventilation periods mitigate risks during propane-acid emulsion studies, as per NPRA guidelines .
How does SAO’s high viscosity impact its role in cryomagma dynamics on icy moons?
Advanced Research Focus : Rheological behavior in planetary interiors.
Methodological Answer :
- Rotational viscometry at subzero temperatures quantifies SAO’s non-Newtonian flow. SAO’s viscosity (24.6 mPa·s at 25°C) exceeds water’s by 27×, suggesting limited mobility in Europa’s subsurface unless shear-thinning occurs .
- Cryovolcanic analog experiments using SAO-doped slurries measure eruption velocities. High viscosity may restrict SAO to intrusive sills rather than surface flows, aligning with NIMS-derived hydrate distribution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
